molecular formula C15H20N2 B10773039 Sdz ser-082 CAS No. 141474-59-1

Sdz ser-082

Cat. No.: B10773039
CAS No.: 141474-59-1
M. Wt: 228.33 g/mol
InChI Key: YASBOGFWAMXINH-TZMCWYRMSA-N
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Chemical Reactions Analysis

SDZ SER-082 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

SDZ SER-082 has several scientific research applications, including:

    Chemistry: It is used to study the binding affinity and selectivity of serotonin receptor antagonists.

    Biology: It is used in animal studies to investigate the behavioral effects of serotonin receptor subtypes.

    Medicine: It has potential therapeutic applications in treating nervous system diseases by modulating serotonin receptor activity.

    Industry: It is used in the development of new drugs targeting serotonin receptors.

Mechanism of Action

SDZ SER-082 exerts its effects by acting as a mixed antagonist for the serotonin 2B and serotonin 2C receptors. It binds to these receptors and inhibits their activity, thereby modulating the release of serotonin and other neurotransmitters. This mechanism of action is crucial for its potential therapeutic applications in treating nervous system diseases .

Comparison with Similar Compounds

SDZ SER-082 is compared with other similar compounds such as:

This compound is unique in its slight preference for serotonin 2C over serotonin 2B receptors, making it a valuable tool for studying the specific roles of these receptor subtypes .

Properties

CAS No.

141474-59-1

Molecular Formula

C15H20N2

Molecular Weight

228.33 g/mol

IUPAC Name

(2R,7S)-4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene

InChI

InChI=1S/C15H20N2/c1-16-7-5-12-9-17-8-6-11-3-2-4-13(15(11)17)14(12)10-16/h2-4,12,14H,5-10H2,1H3/t12-,14-/m1/s1

InChI Key

YASBOGFWAMXINH-TZMCWYRMSA-N

Isomeric SMILES

CN1CC[C@@H]2CN3CCC4=C3C(=CC=C4)[C@@H]2C1

Canonical SMILES

CN1CCC2CN3CCC4=C3C(=CC=C4)C2C1

Origin of Product

United States

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